

## N-Nitroso Lisinopril: A Genotoxicity Comparison with Other Nitrosamines

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Compound of Interest		
Compound Name:	N-Nitroso Lisinopril	
Cat. No.:	B8821601	Get Quote

A comprehensive review of the available data indicates that **N-Nitroso Lisinopril**, a nitrosamine impurity of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril, is considered to be non-mutagenic. This conclusion is not based on direct experimental testing of **N-Nitroso Lisinopril** itself, but rather on a scientifically accepted read-across approach from comprehensive testing of its close structural analogues, N-nitroso-quinapril and N-nitroso-ramipril.

In contrast, other well-studied nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are potent genotoxic agents. This guide provides a comparative analysis of the genotoxicity of **N-Nitroso Lisinopril** against these other nitrosamines, supported by available experimental data and detailed methodologies for the key experiments cited. This information is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceutical impurities.

### **Executive Summary of Genotoxicity Data**

The genotoxic potential of **N-Nitroso Lisinopril** and its analogues has been evaluated using a battery of standard genotoxicity assays. The results are summarized in the table below, alongside data for the well-characterized genotoxic nitrosamines, NDMA and NDEA.



Compound	Ames Test (Bacterial Reverse Mutation Assay)	In Vivo Comet Assay (DNA Strand Breaks)	In Vivo Big Blue® Assay (Gene Mutation)	Genotoxicity Conclusion
N-Nitroso Lisinopril	No Data Available (Inferred Negative)	No Data Available (Inferred Negative)	No Data Available (Inferred Negative)	Non-genotoxic (by read-across)
N-nitroso- quinapril	Negative	Negative	Negative	Non-genotoxic
N-nitroso-ramipril	Negative	Negative	Negative	Non-genotoxic
NDMA	Positive	Positive	Positive	Genotoxic
NDEA	Positive	Positive	Positive	Genotoxic

### The Read-Across Approach for N-Nitroso Lisinopril

Regulatory bodies, including the European Medicines Agency (EMA), have accepted the readacross argument to classify **N-Nitroso Lisinopril** as a non-mutagenic impurity (NMI). This approach is based on the structural similarities between **N-Nitroso Lisinopril**, N-nitroso-quinapril, and N-nitroso-ramipril. All three compounds are N-nitroso derivatives of ACE inhibitors and share a common structural feature: steric hindrance around the N-nitroso group. This steric bulk is predicted to inhibit the metabolic activation by cytochrome P450 (CYP450) enzymes, a critical step for the conversion of nitrosamines into DNA-reactive electrophiles. The lack of genotoxicity observed in rigorous testing of N-nitroso-quinapril and N-nitroso-ramipril provides strong evidence that **N-Nitroso Lisinopril** is also not genotoxic.

# Detailed Genotoxicity Data for Analogue Compounds

N-nitroso-quinapril and N-nitroso-ramipril



Comprehensive studies have demonstrated the lack of genotoxic potential for N-nitroso-quinapril and N-nitroso-ramipril.

Ames Test: Both N-nitroso-quinapril and N-nitroso-ramipril were found to be negative in the bacterial reverse mutation assay (Ames test) across multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2 uvrA), both with and without metabolic activation (S9).

In Vivo Comet Assay: In studies using rodent models, neither N-nitroso-quinapril nor N-nitroso-ramipril induced a significant increase in DNA strand breaks in the liver, as measured by the comet assay (% tail DNA), even at high doses.

In Vivo Big Blue® Transgenic Rodent Mutation Assay: Both compounds tested negative for inducing gene mutations in the liver of Big Blue® transgenic mice. The mutant frequencies in the cll transgene were not significantly increased compared to control groups.

### **Comparative Genotoxicity of NDMA and NDEA**

In stark contrast to the N-nitroso derivatives of ACE inhibitors, NDMA and NDEA are well-established genotoxic compounds.

Ames Test: NDMA and NDEA consistently produce positive results in the Ames test, indicating their ability to induce point mutations in bacteria following metabolic activation.

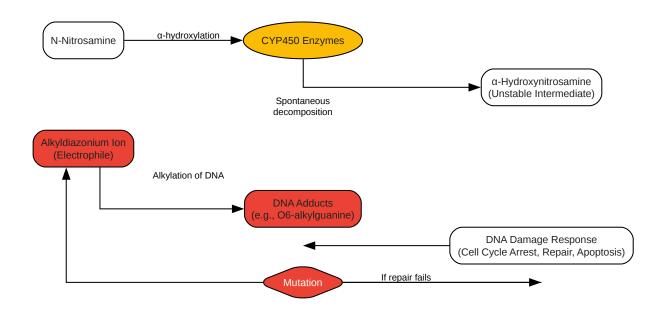
In Vivo Comet Assay: Both NDMA and NDEA induce significant DNA damage in the liver and other organs of rodents, as evidenced by a dose-dependent increase in % tail DNA in the comet assay.

In Vivo Micronucleus Assay: NDMA and NDEA are known to be clastogenic, causing chromosomal damage that leads to the formation of micronuclei in bone marrow cells of treated animals.

### Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in genotoxicity testing, the following diagrams illustrate a key signaling pathway for nitrosamine-induced DNA damage and a typical experimental workflow for the Ames test.

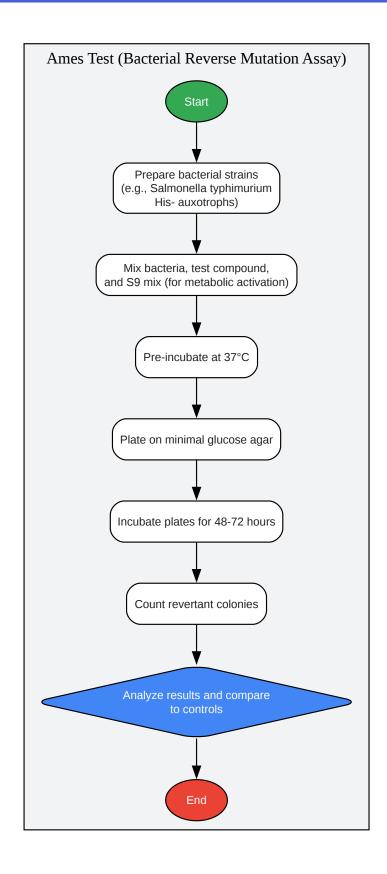




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Figure 1: Metabolic activation of nitrosamines and subsequent DNA damage pathway.





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Figure 2: General experimental workflow for the Ames test.



### **Experimental Protocols**

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and practices for testing nitrosamines.

### Enhanced Ames Test for Nitrosamines (Following OECD TG 471)

- 1. Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are used to detect different types of mutations.
- 2. Metabolic Activation: The test is performed with and without a metabolic activation system. For nitrosamines, an enhanced condition using a higher concentration (e.g., 30%) of liver S9 fraction from Aroclor 1254-induced hamsters or rats is recommended to maximize the detection of mutagenic potential.
- 3. Test Procedure (Pre-incubation Method):
- To sterile test tubes, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation), and 0.1 mL of the test compound solution at various concentrations.
- The tubes are pre-incubated at 37°C for 20-30 minutes with gentle shaking.
- After incubation, 2.0 mL of molten top agar (supplemented with a trace amount of histidine and biotin) is added to each tube, vortexed, and poured onto minimal glucose agar plates.
- The plates are incubated at 37°C for 48-72 hours.
- 4. Data Analysis: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least twofold over the solvent control.

### In Vivo Rodent Alkaline Comet Assay (Following OECD TG 489)

1. Animal Dosing: Male rats or mice are treated with the test compound, typically via oral gavage, for a specified duration (e.g., daily for 2-28 days). A vehicle control and a positive control (e.g., ethyl methanesulfonate) are included.



- 2. Tissue Collection and Cell Preparation: At the end of the treatment period, animals are euthanized, and the liver is excised. A small portion of the liver is minced and homogenized to obtain a single-cell suspension.
- 3. Comet Assay Procedure:
- The cell suspension is mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- The slides are immersed in a cold lysing solution to remove cell membranes and histones, leaving behind nucleoids.
- The slides are then placed in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
- Electrophoresis is conducted at a low voltage, allowing fragmented DNA to migrate from the nucleoid, forming a "comet tail."
- The slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.
- 4. Data Analysis: Image analysis software is used to measure the percentage of DNA in the comet tail (% tail DNA). A statistically significant, dose-dependent increase in % tail DNA in the treated groups compared to the vehicle control indicates a positive genotoxic effect.

### In Vivo Big Blue® Transgenic Rodent Mutation Assay (Following OECD TG 488)

- 1. Animal Model and Dosing: Big Blue® transgenic rodents (mice or rats), which contain multiple copies of the lacI and cII genes integrated into their genome, are used. Animals are dosed with the test compound for a period, typically 28 days.
- 2. DNA Extraction and Packaging: Following the dosing period and a mutation expression time (typically 3 days), animals are euthanized, and genomic DNA is extracted from the liver. The transgenic shuttle vector containing the target genes is rescued from the genomic DNA using in vitro packaging extracts.
- 3. Mutation Detection: The packaged phages are used to infect E. coli.
- For the lacl gene, mutations are detected by a colorimetric plaque assay.



- For the cII gene, a positive selection system is used where only phages with a mutated cII gene can grow.
- 4. Data Analysis: The mutant frequency is calculated by dividing the number of mutant plaques by the total number of plaques scored. A statistically significant, dose-related increase in the mutant frequency in the treated groups compared to the concurrent negative control group indicates a positive result.

#### Conclusion

Based on the comprehensive evaluation of available data, **N-Nitroso Lisinopril** is considered non-genotoxic. This conclusion is strongly supported by the negative results from a battery of genotoxicity assays conducted on its close structural analogues, N-nitroso-quinapril and N-nitroso-ramipril. The predicted steric hindrance around the N-nitroso group in these "pril" nitrosamines likely prevents their metabolic activation, a necessary step for genotoxicity. This contrasts sharply with the well-documented genotoxic and mutagenic properties of other nitrosamines like NDMA and NDEA, which are readily activated to DNA-damaging species. The use of a read-across approach, grounded in robust data from analogue compounds, is a scientifically valid and resource-conscious strategy for the risk assessment of such impurities.

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